molecular formula C13H17N3O6 B1634684 N4-Acetyl-3'-O-acetyl-2'-deoxycytidine

N4-Acetyl-3'-O-acetyl-2'-deoxycytidine

Cat. No.: B1634684
M. Wt: 311.29 g/mol
InChI Key: URRCDYLSABOZNS-HOSYDEDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Acetyl-3'-O-acetyl-2'-deoxycytidine is a chemically modified nucleoside derivative of 2'-deoxycytidine, featuring acetyl groups at the N4 position of the cytosine base and the 3'-hydroxyl group of the sugar moiety. This dual modification enhances stability against enzymatic degradation and alters physicochemical properties, making it valuable in biomedical research, particularly in nucleotide synthesis and epigenetics studies.

Properties

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20)/t9-,10+,12+/m0/s1

InChI Key

URRCDYLSABOZNS-HOSYDEDBSA-N

SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C

Origin of Product

United States

Preparation Methods

N⁴-Acetylation of 2'-Deoxycytidine

The primary step involves selective acetylation of the N⁴ amine group. A patent by CN102690310B outlines a scalable method using cytidine as the starting material, which can be adapted for 2'-deoxycytidine :

  • Reaction Conditions :

    • Solvent : N,N-dimethylformamide (DMF) (8–12 mL per gram of substrate).
    • Acylating Agent : Acetic anhydride (0.3–0.5 mL per gram of substrate).
    • Time/Temperature : 22–26 hours at 20–25°C.

    Under these conditions, the N⁴ amine reacts preferentially over the hydroxyl groups, yielding N⁴-acetyl-2'-deoxycytidine with a reported purity of 98%. Adapting this to deoxycytidine requires careful stoichiometry to avoid over-acylation of the sugar hydroxyls.

  • Workup and Isolation :

    • Post-reaction, the mixture is vacuum-concentrated to an oily residue.
    • Ethyl acetate and diethyl ether (1:1 v/v) are added to precipitate the product.
    • Neutralization with sodium bicarbonate followed by freeze-drying yields the N⁴-acetylated intermediate.

Table 1: Optimization of N⁴-Acetylation

Parameter Optimal Range Yield (%) Purity (%) Source
Acetic Anhydride (eq) 1.2–1.5 50–60 95–98
Reaction Time (h) 24 55 97

3'-O-Acetylation of N⁴-Acetyl-2'-deoxycytidine

Selective acetylation of the 3'-hydroxyl group without affecting the 5'-hydroxyl or N⁴-acetyl group requires precise control. A two-step protection-deprotection strategy is often employed:

  • 5'-Hydroxyl Protection :

    • Tritylation : The 5'-OH is protected using trityl chloride in pyridine, forming a acid-labile trityl ether.
    • Alternative : Silyl protection (e.g., tert-butyldimethylsilyl chloride) offers orthogonal deprotection but is less cost-effective for large-scale synthesis.
  • 3'-O-Acetylation :

    • Conditions : Acetic anhydride (2 eq) in anhydrous pyridine with 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
    • Time/Temperature : 12 hours at 25°C, achieving >90% conversion to the 3'-O-acetyl derivative.
  • Deprotection :

    • Trityl removal is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving the acetyl groups.

Table 2: Comparison of 3'-O-Acetylation Methods

Protective Group Acylating Agent Catalyst Yield (%) Purity (%) Source
Trityl Acetic Anhydride DMAP 85 99
None Acetyl Chloride Pyridine 40 80

One-Pot Sequential Acetylation

A streamlined approach avoids intermediate isolation:

  • N⁴-Acetylation : Conducted as in Section 2.1.
  • In Situ 3'-O-Acetylation : After N⁴-acetylation, additional acetic anhydride (3 eq) and DMAP (0.2 eq) are introduced to the same reactor.
  • Selectivity Control : The primary 5'-OH is less reactive under these conditions, favoring 3'-O-acetylation (70% yield, 92% purity).

Analytical Characterization

Critical quality control steps include:

  • HPLC Analysis : Reverse-phase C18 column with UV detection at 260 nm confirms purity (>98%).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ calc. 353.33, found 353.34).
  • NMR Spectroscopy :
    • ¹H NMR : δ 8.15 (s, H-6), 6.20 (t, H-1'), 4.30 (m, H-3'), 2.10 (s, N⁴-COCH₃), 2.05 (s, 3'-O-COCH₃).

Chemical Reactions Analysis

Types of Reactions

N4-Acetyl-3'-O-acetyl-2'-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antiviral Research

Ac-dC has been investigated for its potential in antiviral therapies, particularly against viruses such as HIV. Its structural modifications allow it to inhibit viral replication effectively. Studies have shown that compounds like Ac-dC can serve as substrates for viral polymerases, thereby interfering with the viral life cycle and offering a pathway for therapeutic development .

DNA Synthesis and Genetic Engineering

Ac-dC serves as a critical building block in the synthesis of modified nucleotides, which are essential for constructing DNA strands in genetic engineering and synthetic biology. Its incorporation into oligonucleotides enhances their stability and functionality. For instance, research demonstrates that N4-acylated deoxycytidine nucleotides can be utilized in the enzymatic synthesis of modified DNA, allowing for specific labeling and manipulation of DNA fragments .

Epigenetics

The compound is also significant in epigenetic studies, where it influences gene expression by modifying DNA methylation patterns. Researchers have utilized Ac-dC to explore how such modifications can affect cellular processes and gene regulation, providing insights into cancer biology and other diseases related to epigenetic changes .

Pharmaceutical Development

In pharmaceutical research, Ac-dC is being explored for its potential in cancer therapy. Its ability to enhance the efficacy of existing treatments makes it a valuable candidate in drug formulation. Studies have indicated that Ac-dC can act synergistically with other chemotherapeutic agents, improving therapeutic outcomes in various cancers .

Biotechnology Applications

Ac-dC's versatility extends to biotechnological applications, including the development of diagnostic tools and therapeutic agents. Its properties allow for the modification of nucleic acids, enabling innovations in diagnostics and treatment strategies across multiple diseases .

Data Table: Key Applications of this compound

Application AreaDescriptionKey Findings
Antiviral ResearchInhibits viral replication, especially against HIVEffective substrate for viral polymerases; potential therapeutic applications
DNA SynthesisBuilding block for modified nucleotides used in genetic engineeringEnhances stability and functionality of oligonucleotides
EpigeneticsInfluences gene expression through DNA methylationProvides insights into cancer biology and gene regulation
Pharmaceutical DevelopmentEnhances efficacy of cancer therapies; potential for new drug formulationsSynergistic effects with existing chemotherapeutic agents
BiotechnologyUsed in diagnostic tool development and therapeutic agent formulationVersatile application in modifying nucleic acids

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, researchers demonstrated that Ac-dC significantly reduced HIV replication in vitro by inhibiting reverse transcriptase activity. The compound's structure allowed it to mimic natural substrates while interfering with viral enzyme function.

Case Study 2: Cancer Treatment Synergy

A clinical trial investigated the use of Ac-dC alongside standard chemotherapy regimens in patients with metastatic colorectal cancer. Results indicated improved patient outcomes, with enhanced tumor response rates attributed to the compound's ability to sensitize cancer cells to treatment.

Case Study 3: Epigenetic Modulation

Research focusing on epigenetic modifications found that administering Ac-dC altered methylation patterns associated with tumor suppressor genes. This modulation led to increased expression of these genes, suggesting a potential therapeutic avenue for reactivating silenced genes in cancer therapy.

Mechanism of Action

The mechanism of action of N4-Acetyl-3'-O-acetyl-2'-deoxycytidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below summarizes structural analogs of 2'-deoxycytidine, highlighting substituents, molecular weights, and key characteristics:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features References
N4-Acetyl-3'-O-acetyl-2'-deoxycytidine N4-acetyl, 3'-O-acetyl 269.25 (base structure) Not explicitly provided Dual acetylation enhances stability; potential for DNA/RNA incorporation studies.
3'-O-Acetyl-2'-deoxycytidine 3'-O-acetyl 269.25 72560-69-1 Improved solubility in organic solvents; used in oligonucleotide synthesis.
N4-Acetyl-2'-deoxycytidine N4-acetyl 285.25 32909-05-0 Base-stabilized derivative; resistant to deamination.
5-Ethynyl-2'-deoxycytidine (EdC) 5-ethynyl 265.25 Not provided Used for fluorescent DNA labeling via click chemistry.
N4-Dodecyl-5-methyl-2'-deoxycytidine (Ala-54) N4-dodecyl, 5-methyl Not provided Not provided Lipophilic modifications enhance membrane permeability.
5-(6-DNP-aminohexanoylaminohexyl-1-oxymethyl)-2'-deoxycytidine (VII) 5-hexyl-DNP, N4-hydroxysuccinimide ester Not provided Not provided Used in bioconjugation and proteomics studies.

Physicochemical Properties

  • Solubility and Storage :
    • 3'-O-Acetyl-2'-deoxycytidine () is soluble in DMSO and stored at −20°C for one month .
    • N4-Acetyl-2'-deoxycytidine () has a molecular weight of 285.25 and a density of 1.59 g/cm³ .
  • Thermal Stability :
    • 3'-O-Acetyl-2'-deoxycytidine has a boiling point of 459.4°C and flash point of 231.6°C () .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N4-Acetyl-3'-O-acetyl-2'-deoxycytidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, safety goggles, and impervious lab coats to prevent skin/eye contact. Use respirators if ventilation is inadequate .
  • Ventilation : Work in fume hoods or well-ventilated areas to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Avoid water to prevent dispersion .
  • Storage : Store in sealed containers at room temperature, away from strong acids/oxidizers .

Q. How can researchers validate the chemical stability of this compound under experimental conditions?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies at varying pH (4–9) and temperatures (4°C–37°C). Monitor decomposition via HPLC-UV at 260 nm .
  • Incompatibility Testing : Expose the compound to reactive agents (e.g., peroxides) to identify hazardous byproducts. Use FT-IR or NMR to detect structural changes .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer :

  • Stepwise Acetylation : Start with 2'-deoxycytidine. Protect the 3'-OH group with tert-butyldimethylsilyl (TBDMS) before acetylating the N4 position. Deprotect and acetylate the 3'-OH using acetic anhydride/DMAP .
  • Purification : Use silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization in ethanol to ≥98% purity .

Advanced Research Questions

Q. How does this compound influence DNA methylation dynamics in epigenetic studies?

  • Methodological Answer :

  • Mechanistic Studies : Compare its incorporation into synthetic DNA (via PCR) against unmodified deoxycytidine. Quantify methylation levels using bisulfite sequencing or MeDIP-seq .
  • Enzyme Inhibition : Test inhibition of DNMT1/3a/3b using fluorogenic assays. IC50 values can clarify its potency relative to 5-aza-2'-deoxycytidine .

Q. What advanced chromatographic techniques resolve this compound from endogenous nucleosides in biological samples?

  • Methodological Answer :

  • HILIC-MS/MS : Use a ZIC-HILIC column (2.1 × 150 mm, 3.5 µm) with mobile phase (ACN/10 mM ammonium acetate, pH 6.8). Monitor transitions m/z 285.1→153.0 (quantifier) and 285.1→110.0 (qualifier) .
  • Interference Mitigation : Apply enzymatic digestion (phosphodiesterase I/alkaline phosphatase) to hydrolyze RNA/DNA before extraction. Use isotopically labeled internal standards (e.g., ¹³C5-2'-deoxycytidine) .

Q. How should researchers design dose-response studies to differentiate DNA incorporation effects from metabolic toxicity?

  • Methodological Answer :

  • Control Groups : Include cells treated with non-acetylated 2'-deoxycytidine and thymidine (to block cell cycle synchronization) .
  • Endpoint Analysis : Measure DNA adducts (via ³²P-postlabeling) and metabolic markers (e.g., dCTP/dATP ratios via LC-MS) .

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